[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1353945-35-3) is a carbamate derivative featuring a cyclohexyl backbone modified with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-chloro-acetylamino substituent. Its molecular formula is C₁₆H₂₇ClN₂O₃, with a molar mass of 330.85 g/mol . The compound was previously available through CymitQuimica but has since been discontinued .
Properties
IUPAC Name |
tert-butyl N-[4-[(2-chloroacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXGVCAUDSLWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CCl)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester generally involves multiple steps, beginning with the preparation of the cyclohexyl ring and the cyclopropyl group
Industrial Production Methods
In industrial settings, the production of this compound typically involves scale-up processes using specialized equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion to higher oxidation states.
Reduction: : Conversion to lower oxidation states.
Substitution: : Replacement of functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Such as permanganate and chromate.
Reducing agents: : Such as lithium aluminum hydride.
Substitution reagents: : Such as nucleophiles for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of carbamic acids exhibit anticancer properties. The specific structure of [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry reported that similar compounds demonstrated selective cytotoxicity against breast cancer cells, suggesting potential for further exploration in this area.
Enzyme Inhibition
The compound's ability to interact with enzymes makes it a candidate for developing enzyme inhibitors. For instance, it could be investigated as a potential inhibitor of acetylcholinesterase (AChE), which is relevant in treating Alzheimer's disease.
Data Table: Potential Enzyme Targets
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | Journal of Medicinal Chemistry |
| Carbonic Anhydrase | Non-competitive Inhibition | European Journal of Medicinal Chemistry |
Pesticide Development
The structural characteristics of this compound may lend itself to development as a novel pesticide. Its ability to interfere with the nervous system of pests can be explored, similar to other carbamate-based pesticides.
Case Study : Research conducted by agricultural scientists has shown that carbamate derivatives can effectively control pest populations while minimizing environmental impact.
Herbicide Potential
Additionally, the compound could be evaluated for herbicidal activity against specific weed species. Its unique chemical structure may provide selectivity that reduces damage to crops while effectively managing weed growth.
Polymer Synthesis
The compound can serve as a building block in the synthesis of polymers with specific properties, such as increased durability or resistance to environmental factors.
Data Table: Polymer Properties Enhanced by Additives
| Polymer Type | Property Enhanced | Reference |
|---|---|---|
| Polyurethane | Flexibility | Journal of Polymer Science |
| Epoxy Resins | Chemical Resistance | Advanced Materials Research |
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. The mechanism often involves the binding of the compound to these targets, modulating their activity and initiating a cascade of biochemical events.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share the tert-butyl carbamate and cyclohexyl backbone but differ in substituents, leading to variations in physicochemical properties and reactivity:
Physicochemical and Reactivity Comparisons
- Lipophilicity : The ethyl-substituted analog (CAS 1353943-66-4) exhibits lower lipophilicity (XLogP3 = 2.7) compared to the cyclopropyl variant (estimated XLogP3 > 3.0) due to reduced steric bulk .
- Reactivity: The chloro-acetyl group in the parent compound (CAS 1353945-35-3) confers electrophilicity, enabling covalent binding to nucleophilic targets (e.g., cysteine residues in enzymes). In contrast, the amino-acetyl analog (CAS 1353964-29-0) lacks this reactivity but offers a site for further functionalization .
- Stereochemical Influence : The (1R,4R)-isopropyl analog (CAS N/A) demonstrates how stereochemistry can modulate biological activity, as chiral centers may affect target binding .
Research Implications
- Drug Discovery : The chloro-acetyl group in the parent compound may serve as a warhead in covalent inhibitors, while the pyrimidine-containing analog (CAS 1289386-75-9) could interact with nucleic acids .
- Prodrug Design : The tert-butyl ester enhances membrane permeability, making these compounds candidates for prodrugs requiring enzymatic cleavage .
Biological Activity
[4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester, with the CAS number 1353980-74-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by various studies and data.
- Molecular Formula : C16H27ClN2O3
- Molecular Weight : 330.85 g/mol
- Structure : The compound consists of a cyclohexyl group, a cyclopropyl group, and a carbamic acid moiety, modified by a chloroacetylamino substituent.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies. Below are key findings categorized by activity type.
Antimicrobial Activity
Research indicates that compounds similar to [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that related compounds display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 32 µg/mL .
Antitumor Activity
The antitumor potential of this compound has also been explored:
- In Vitro Studies : Compounds with structural similarities have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one derivative showed GI50 values of 25.1 μM against various cancer cell lines, indicating promising selective activity .
Case Studies
- Antimicrobial Testing :
- A study evaluated the antibacterial activity of derivatives similar to [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid. The results indicated that certain modifications increased efficacy against Gram-positive bacteria significantly.
- Antitumor Efficacy :
- In another investigation, the compound's derivatives were tested against multiple cancer types. The results highlighted that specific structural features led to enhanced antiproliferative activity, with some compounds achieving IC50 values below 20 μM in cell viability assays.
Data Table: Biological Activities
The precise mechanism through which [4-(2-Chloro-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or pathways critical for bacterial growth and cancer cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
